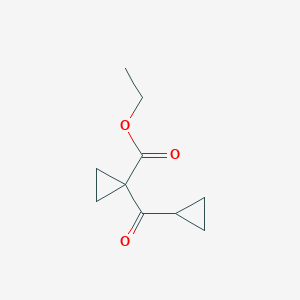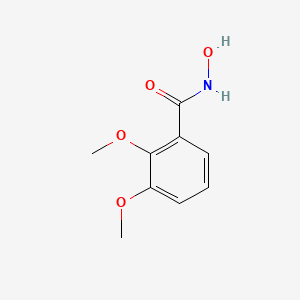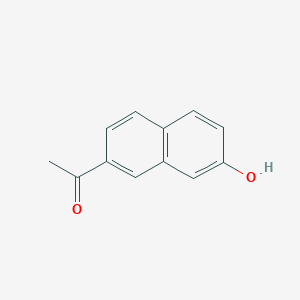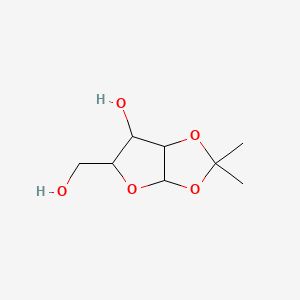
1,2-O-Isopropylidene-b-L-lyxofuranose
Übersicht
Beschreibung
1,2-O-Isopropylidene-b-L-lyxofuranose is a carbohydrate derivative frequently employed as a substrate for chemical synthesis in the pharmaceutical sector. It is known for its potential in the creation of therapeutic agents targeting cancer and inflammation. The compound has a molecular formula of C8H14O5 and a molecular weight of 190.19 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-O-Isopropylidene-b-L-lyxofuranose is synthesized through custom synthesis of an oligosaccharide. The synthesis involves fluorination at the 1 position and methylation at the 2 position . The product typically has a purity of 98% or higher .
Industrial Production Methods
The industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) workshops. These workshops are equipped to handle special types of reactions and maintain high standards of cleanliness, ranging from Class A to Class C. The production capacity can range from kilograms to metric tons, ensuring scalability for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-O-Isopropylidene-b-L-lyxofuranose undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: These can vary widely depending on the desired substitution, but common examples include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1,2-O-Isopropylidene-b-L-lyxofuranose has notable potential in scientific research, particularly in the pharmaceutical sector. It is frequently employed as a substrate for chemical synthesis, aiding in the creation of therapeutic agents targeting cancer and inflammation. Its proven biological efficacy makes it a prime candidate for drug discovery and research.
Wirkmechanismus
The mechanism of action of 1,2-O-Isopropylidene-b-L-lyxofuranose involves its interaction with specific molecular targets and pathways. While detailed mechanisms can vary, the compound’s fluorinated and methylated structure allows it to interact effectively with biological molecules, potentially inhibiting or modifying their activity. This interaction is crucial for its therapeutic effects, particularly in targeting cancer cells and inflammatory pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-O-Isopropylidene-b-D-xylofuranose: Another carbohydrate derivative with similar structural features.
1,2-O-Isopropylidene-a-D-glucofuranose: A compound with a similar isopropylidene protective group but different sugar moiety.
1,2-O-Isopropylidene-a-D-mannofuranose: Another isopropylidene-protected sugar with different stereochemistry.
Uniqueness
1,2-O-Isopropylidene-b-L-lyxofuranose stands out due to its specific fluorination and methylation, which enhance its stability and reactivity in chemical synthesis. These modifications make it particularly suitable for pharmaceutical applications, where precise control over molecular interactions is crucial .
Eigenschaften
IUPAC Name |
5-(hydroxymethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h4-7,9-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUQZVBVVJJRKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)CO)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-fluorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfone](/img/structure/B3130493.png)
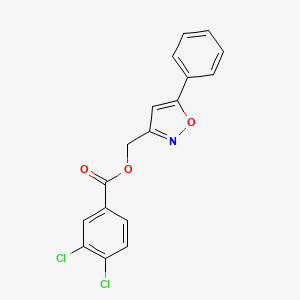
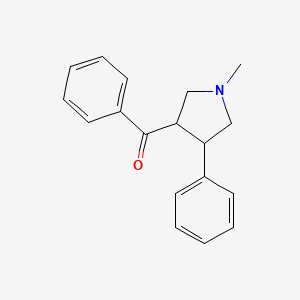
![methyl 2-[3-(2-chlorobenzyl)-5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate](/img/structure/B3130523.png)
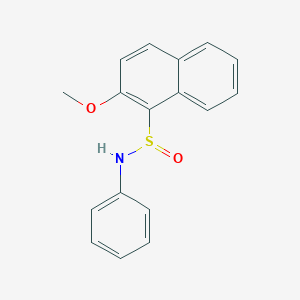
![4-methyl-3-{3-[(4-methylbenzyl)oxy]-2-thienyl}-5-(methylsulfanyl)-4H-1,2,4-triazole](/img/structure/B3130537.png)
![N-{1-[3-(dimethylamino)propyl]-1H-1,2,3,4-tetraazol-5-yl}-N,N-dimethylamine](/img/structure/B3130550.png)
![2-[(3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thienyl)carbonyl]-1-hydrazinecarbothioamide](/img/structure/B3130556.png)
![1-[4-Nitro-3-(trifluoromethyl)phenyl]-1-ethanone](/img/structure/B3130559.png)
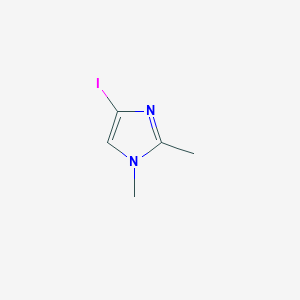
![3-[(Cyclopropylmethyl)amino]propanoic acid](/img/structure/B3130564.png)
